molecular formula C10H7NOS B1311293 4-(1,3-Thiazol-5-yl)benzaldehyde CAS No. 198904-40-4

4-(1,3-Thiazol-5-yl)benzaldehyde

Cat. No.: B1311293
CAS No.: 198904-40-4
M. Wt: 189.24 g/mol
InChI Key: GDRJJCWOMBAKME-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-5-yl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde moiety linked to a 1,3-thiazole ring at the 5-position. The thiazole ring, containing sulfur and nitrogen atoms, imparts unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. Its aldehyde group enables diverse reactivity, such as Schiff base formation or nucleophilic additions, facilitating the synthesis of bioactive derivatives .

Properties

IUPAC Name

4-(1,3-thiazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRJJCWOMBAKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-5-yl)benzaldehyde typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with benzaldehyde under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a catalyst such as iodine or phosphorus pentasulfide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Thiazol-5-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-5-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . For example, thiazole derivatives have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest .

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below summarizes critical structural and functional differences between 4-(1,3-Thiazol-5-yl)benzaldehyde and its close analogues:

Compound Name CAS Number Structural Features Key Properties Biological Activity References
This compound Not provided Benzaldehyde + thiazole (5-position) Reactive aldehyde group; planar aromatic system Intermediate for bioactive derivatives
4-(3-Methyl-5-isothiazolyl)benzaldehyde 1401521-93-4 Isothiazole ring (S-N adjacency) + methyl substituent Altered electronic properties due to S/N arrangement Potential antimicrobial activity
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde 338393-48-9 Chloro-substituted thiazole + methoxy linker Electron-withdrawing Cl enhances electrophilicity Not explicitly reported
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde 2059955-81-4 Difluoromethyl group on thiazole Increased lipophilicity and metabolic stability Likely enhanced bioavailability

Physicochemical Properties

  • Lipophilicity : The difluoromethyl group in 2059955-81-4 improves lipid solubility, likely enhancing membrane permeability and oral bioavailability .
  • Steric Considerations : The methoxy linker in 338393-48-9 introduces conformational flexibility, possibly affecting binding to biological targets .

Biological Activity

4-(1,3-Thiazol-5-yl)benzaldehyde is an organic compound characterized by a benzaldehyde group attached to a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. The thiazole ring contributes unique chemical properties that enhance the biological profile of the compound.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂S. The presence of both sulfur and nitrogen in the thiazole ring provides it with distinct reactivity and biological interactions.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit activity against various bacterial strains. The mechanism often involves interference with bacterial lipid biosynthesis or other cellular processes.

Compound Target Bacteria Activity
This compoundE. coli, S. aureusModerate activity observed in preliminary studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro evaluations against various cancer cell lines have shown promising results.

  • A study involving molecular docking and MTT assays indicated that thiazole derivatives could effectively inhibit the growth of lung cancer cells (A549), suggesting a potential role in cancer therapy .
  • The mechanism of action may involve binding to specific targets such as epidermal growth factor receptor (EGFR) tyrosine kinase, leading to apoptosis in cancer cells .
Cell Line IC50 Value Reference Drug
A549 (lung cancer)Data not specified but significant inhibition notedDoxorubicin

Neuroprotective Effects

Thiazole compounds have also been investigated for their neuroprotective properties, particularly as acetylcholinesterase (AChE) inhibitors. This action is crucial for conditions like Alzheimer's disease, where maintaining acetylcholine levels is essential for cognitive function.

  • Compounds similar to this compound have shown significant AChE inhibition, with some derivatives achieving IC50 values as low as 2.7 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest.
  • Enzyme Inhibition : The inhibition of enzymes such as AChE contributes to its neuroprotective effects.
  • Lipid Biosynthesis Interference : Antimicrobial effects are often mediated through disruption of lipid biosynthesis pathways in bacteria.

Case Studies

Several case studies illustrate the diverse applications of thiazole derivatives:

  • Anticancer Study : A series of thiazole derivatives were synthesized and evaluated against lung cancer cell lines. The results indicated that modifications in the thiazole ring significantly affected anticancer activity, highlighting structure-activity relationships (SAR) .
  • Neuroprotection Study : Research focused on thiazole-based compounds demonstrated their efficacy in inhibiting AChE activity, suggesting potential therapeutic avenues for Alzheimer's disease treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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